REACTION_SMILES
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[CH3:6][O:7][c:8]1[cH:9][c:10]2[cH:11][cH:12][n:13]([CH3:17])[c:14]2[cH:15][cH:16]1.[Na+:20].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25].[OH-:19].[OH2:18].[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5]>>[CH3:6][O:7][c:8]1[cH:9][c:10]2[c:11]([CH:22]=[O:21])[cH:12][n:13]([CH3:17])[c:14]2[cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(ccn2C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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|
Type
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product
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Smiles
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COc1ccc2c(c1)c(C=O)cn2C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |